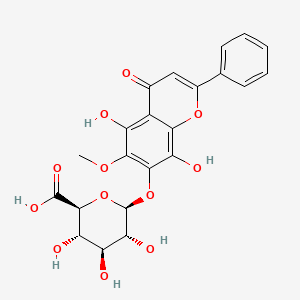

5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20O12 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H20O12/c1-31-18-12(24)11-9(23)7-10(8-5-3-2-4-6-8)32-17(11)16(28)19(18)33-22-15(27)13(25)14(26)20(34-22)21(29)30/h2-7,13-15,20,22,24-28H,1H3,(H,29,30)/t13-,14-,15+,20-,22+/m0/s1 |

InChI Key |

JWFBVQAFQYCXFD-AEOXVINBSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural flavonoid, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The primary identified natural source for this compound is the root of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. This document summarizes the available information on its natural occurrence and provides a generalized experimental approach for its extraction and isolation. Notably, there is a significant lack of quantitative data on the concentration of this specific flavonoid in its natural source, as well as a scarcity of detailed, optimized isolation protocols. Furthermore, to date, the biological activity and associated signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been elucidated in publicly available scientific literature. This guide aims to consolidate the existing information and highlight critical knowledge gaps to direct future research endeavors.

Natural Sources

The sole identified natural source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is the plant Scutellaria baicalensis Georgi, a member of the Lamiaceae family.[1][2] The roots of this plant, commonly known as Baikal skullcap or Huang-Qin, are rich in a variety of flavonoids, many of which have been studied for their pharmacological properties.[1][3][4][5] While numerous flavonoids from Scutellaria baicalensis have been isolated and characterized, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remains a less-studied constituent.

Data Presentation

A thorough review of the scientific literature reveals a significant gap in the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from its natural source. While methods for the quantification of major flavonoids like baicalin (B1667713) and wogonin (B1683318) from Scutellaria baicalensis are well-established, specific data for the target compound of this guide is not currently available.

| Compound | Natural Source | Plant Part | Quantitative Data (Yield/Concentration) | Reference |

| 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Scutellaria baicalensis Georgi | Root | Not Reported in Reviewed Literature | [1][2] |

Experimental Protocols

Due to the lack of a specific, detailed protocol for the isolation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a generalized methodology for the extraction and purification of flavonoids from Scutellaria baicalensis is presented below. This protocol is based on established techniques for flavonoid isolation from this plant source and would require significant optimization for the targeted purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

3.1. General Extraction of Flavonoids from Scutellaria baicalensis

-

Plant Material Preparation: Dried roots of Scutellaria baicalensis are ground into a coarse powder.

-

Extraction: The powdered root material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. The extraction is usually repeated multiple times to ensure maximum yield.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The flavonoid-rich fraction is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). This step is crucial for isolating individual compounds with high purity.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of flavonoids from Scutellaria baicalensis.

Illustrative Signaling Pathway of a Related Flavonoid

Disclaimer: The following diagram illustrates a known signaling pathway for baicalin , another major flavonoid from Scutellaria baicalensis. This is provided for illustrative purposes only, as no information is currently available on the biological activity or signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

References

- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a naturally occurring flavonoid isolated from Scutellaria baicalensis Georgi. This document details the enzymatic steps, key intermediates, and relevant enzymes involved in its formation, from primary metabolism to the final glucuronidated product. Quantitative data, where available, is summarized, and detailed experimental protocols for key enzyme assays are provided.

Overview of the Biosynthetic Pathway

The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavone (B191248) backbone. This is followed by a series of modifications, including hydroxylation, methoxylation, and finally, glucuronidation. The proposed pathway is elucidated based on known enzymatic activities in Scutellaria baicalensis.

The core of the pathway involves the synthesis of the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, followed by its glycosylation. The aglycone is derived from the common flavonoid, scutellarein (B1681691).

The Biosynthetic Pathway in Detail

The pathway can be divided into three main stages:

-

Formation of the Scutellarein Backbone: This stage follows the well-established flavonoid biosynthesis pathway.

-

Modification of the Scutellarein Backbone: This involves key hydroxylation and methoxylation steps to produce the specific aglycone.

-

Glucuronidation: The final step to produce the target molecule.

Stage 1: Formation of the Scutellarein Backbone

The synthesis of scutellarein begins with the amino acid L-phenylalanine and proceeds through the following key enzymatic steps:

-

L-Phenylalanine to Cinnamic acid: Catalyzed by Phenylalanine ammonia-lyase (PAL) .

-

Cinnamic acid to p-Coumaric acid: Catalyzed by Cinnamate 4-hydroxylase (C4H) .

-

p-Coumaric acid to p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA ligase (4CL) .

-

p-Coumaroyl-CoA to Naringenin chalcone (B49325): One molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA are condensed by Chalcone synthase (CHS) .

-

Naringenin chalcone to Naringenin: Isomerization is catalyzed by Chalcone isomerase (CHI) .

-

Naringenin to Apigenin: Catalyzed by Flavone synthase (FNS) .

-

Apigenin to Scutellarein (5,6,7,4'-Tetrahydroxyflavone): Hydroxylation at the C-6 position is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450 enzyme (CYP82D1.1 in S. baicalensis)[1][2].

Stage 2: Modification of the Scutellarein Backbone

Starting from scutellarein, two key modifications are required to form the aglycone of the target molecule: 8-hydroxylation and 6-O-methylation.

-

Scutellarein to 5,6,7,8,4'-Pentahydroxyflavone: Hydroxylation at the C-8 position is proposed to be catalyzed by a Flavone 8-hydroxylase (F8H) . S. baicalensis is known to possess an F8H (CYP82D2) that acts on chrysin[2]. It is plausible that this or a similar enzyme hydroxylates scutellarein.

-

5,6,7,8,4'-Pentahydroxyflavone to 5,7,8-Trihydroxy-6-methoxyflavone (6-Methoxyscutellarein): The hydroxyl group at the C-6 position is methylated by an O-methyltransferase (OMT) . Studies on S. baicalensis have identified Type II OMTs (SbPFOMT2 and SbPFOMT5) that are responsible for methylation at the C-6 position of flavonoids[3].

Stage 3: Glucuronidation

The final step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the aglycone.

-

5,7,8-Trihydroxy-6-methoxyflavone to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) , specifically a UDP-glucuronate:flavonoid 7-O-glucuronosyltransferase. In S. baicalensis, an enzyme designated as UDP-glucuronate:baicalein 7-O-glucuronosyltransferase (UBGAT, EC 2.4.1.253) has been identified and shown to be active on scutellarein[4][5]. A genome-wide study further identified SbUGAT4 as a key enzyme for the 7-O-glucuronidation of flavones in the roots of S. baicalensis[6][7].

Quantitative Data

Quantitative data for the specific enzymes in the biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited. However, kinetic data for related enzymes and substrates are available and summarized below.

| Enzyme | Substrate | Km (µM) | Vmax (units) | Source |

| Human UGT1A1 | Scutellarein | 0.02 (Ki, competitive inhibition) | - | [8] |

| Human UGT1A6 | Scutellarein | 5.0 (Ki, competitive inhibition) | - | [8] |

| Human UGT1A9 | Scutellarein | 5.8 (Ki, competitive inhibition) | - | [8] |

| Human UGT2B7 | Scutellarein | 35.9 (Ki, competitive inhibition) | - | [8] |

| S. baicalensis UBGAT | Baicalein | 16 | 133 pkat/mg protein | [4] |

| S. baicalensis UBGAT | Scutellarein | 25 | 78 pkat/mg protein | [4] |

| S. baicalensis SbUGAT4 | Baicalein | 11.2 ± 1.5 | 18.3 ± 0.6 nkat/mg protein | [6][7] |

Experimental Protocols

Detailed experimental protocols for the key enzyme classes involved in the later stages of the biosynthesis are provided below. These are generalized protocols that can be adapted for the specific enzymes from Scutellaria baicalensis.

Flavone 6-Hydroxylase (F6H) and Flavone 8-Hydroxylase (F8H) Assay

This protocol is based on methods for assaying cytochrome P450-dependent flavonoid hydroxylases.

Objective: To determine the activity of F6H or F8H by measuring the conversion of a flavone substrate to its hydroxylated product.

Materials:

-

Microsomal preparations containing the recombinant F6H or F8H.

-

Flavone substrate (e.g., Apigenin for F6H, Scutellarein for F8H) dissolved in DMSO.

-

NADPH.

-

Assay buffer: 50 mM Tris-HCl (pH 7.3), 150 mM NaCl, 10% (v/v) glycerol[9].

-

Quenching solution: Acetonitrile or Methanol.

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, flavone substrate (final concentration typically 5-50 µM), and the microsomal preparation.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH (final concentration typically 0.5-1 mM).

-

Incubate for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the formation of the hydroxylated product.

Data Analysis:

-

Calculate the amount of product formed based on a standard curve.

-

Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.

Flavonoid O-Methyltransferase (OMT) Assay

This protocol is for determining the activity of flavonoid OMTs.

Objective: To measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a flavonoid substrate.

Materials:

-

Purified recombinant OMT.

-

Flavonoid substrate (e.g., 5,6,7,8,4'-Pentahydroxyflavone) dissolved in DMSO.

-

S-adenosyl-L-methionine (SAM).

-

Assay buffer: 100 mM Tris-HCl (pH 7.5)[10].

-

Quenching solution: Methanol.

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, flavonoid substrate (final concentration typically 0.5 mM), SAM (final concentration typically 5 mM), and the purified OMT[10].

-

Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-12 hours)[10].

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant by HPLC to quantify the methylated product.

Data Analysis:

-

Quantify the product peak area and calculate the concentration using a standard curve.

-

Express enzyme activity as the rate of product formation.

UDP-Glucuronosyltransferase (UGT) Assay

This protocol is for measuring the glucuronidation of a flavonoid aglycone.

Objective: To determine the activity of UGT by measuring the formation of a flavonoid glucuronide.

Materials:

-

Microsomal preparation or purified recombinant UGT.

-

Flavonoid aglycone (e.g., 5,7,8-Trihydroxy-6-methoxyflavone) dissolved in DMSO.

-

Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Assay buffer: e.g., 100 mM Tris-HCl (pH 7.4) containing MgCl2.

-

Quenching solution: Acetonitrile or Methanol.

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, flavonoid aglycone (final concentration typically 10-100 µM), and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).

-

Incubate at 37°C for a specific time (e.g., 30-120 minutes).

-

Stop the reaction with a quenching solution.

-

Centrifuge to pellet protein.

-

Analyze the supernatant by HPLC to quantify the flavonoid glucuronide.

Data Analysis:

-

Calculate the amount of glucuronide formed from a standard curve.

-

Express UGT activity as the rate of product formation per unit of enzyme.

Conclusion

The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Scutellaria baicalensis is a specialized branch of the flavonoid pathway. It involves a series of specific hydroxylation, methoxylation, and glucuronidation steps that are catalyzed by a unique set of enzymes. Understanding this pathway is crucial for the metabolic engineering of this and related bioactive compounds for pharmaceutical and nutraceutical applications. Further research is needed to fully characterize the kinetics and substrate specificities of all the enzymes involved in this intricate biosynthetic network.

References

- 1. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 3. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EC 2.4.1.253 [iubmb.qmul.ac.uk]

- 6. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of inhibition capability of scutellarein and scutellarin towards important liver UDP-glucuronosyltransferase (UGT) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Spectroscopic Signature of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the natural product 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. This flavonoid, primarily isolated from the roots of Scutellaria baicalensis Georgi, is a subject of interest for its potential biological activities. While a complete, published set of raw nuclear magnetic resonance (NMR) data remains elusive in readily accessible scientific literature, this document compiles the existing mass spectrometry (MS) information and outlines a generalized experimental protocol for its isolation and characterization based on established phytochemical workflows for flavonoids from this species.

Spectroscopic Data

To date, detailed ¹H and ¹³C NMR spectral assignments for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been explicitly published in major natural product journals or databases. However, mass spectrometry data, crucial for its identification in complex mixtures, has been referenced.

Table 1: Mass Spectrometry Data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

| Ionization Mode | Precursor Ion (m/z) | Molecular Formula | Inferred Mass | Source Organism |

| ESI⁻ | 475.0963 | C₂₁H₁₈O₁₂ | 476.0853 | Scutellaria arenicola |

Note: The ESI⁻ precursor ion corresponds to [M-H]⁻.

The identification of this compound in Scutellaria species is typically achieved through high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), which allows for the determination of its molecular formula and fragmentation pattern, distinguishing it from other isomeric flavonoids.

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from Scutellaria baicalensis roots, synthesized from methodologies reported for similar flavonoids from this plant.

1. Plant Material and Extraction:

-

Dried roots of Scutellaria baicalensis are pulverized into a fine powder.

-

The powdered material is extracted exhaustively with a polar solvent, typically 70-80% aqueous methanol (B129727) or ethanol, at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water to afford several fractions.

-

Medium-Pressure Liquid Chromatography (MPLC): Fractions enriched with the target compound are further purified by MPLC on a reversed-phase C18 column using a gradient of acetonitrile (B52724) or methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column to yield the pure 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

3. Structure Elucidation:

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution electrospray ionization mass spectrometry (HRESIMS). Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complete chemical structure, including the positions of the hydroxyl, methoxy, and glucuronide moieties on the flavone (B191248) skeleton.

Workflow and Methodological Overview

The logical flow for the isolation and identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is depicted in the following diagram.

Preliminary Biological Screening of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Overview Based on Structurally Related Flavonoids

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse pharmacological properties. Flavonoids from the root of Scutellaria baicalensis, a plant rich in such compounds, have demonstrated a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The structural features of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, specifically the hydroxylation and methoxylation pattern of the flavone (B191248) backbone and the presence of a glucuronide moiety, suggest potential for significant biological activity. Glucuronidation can impact a flavonoid's solubility, bioavailability, and bioactivity.[2] This document outlines a prospective preliminary biological screening of this compound, drawing parallels from the activities of its close structural analogs.

Predicted Biological Activities and Supporting Data from Related Compounds

Based on the structure-activity relationships of flavonoids, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is anticipated to exhibit antiproliferative and antioxidant activities.

Antiproliferative Activity

Flavonoids with multiple hydroxyl and methoxy (B1213986) groups have shown potent activity against various cancer cell lines. The substitution pattern on the A and B rings of the flavonoid core is a key determinant of this activity. For instance, studies on methoxyflavone analogs have highlighted their cytotoxic effects on breast cancer cell lines.

Table 1: Antiproliferative Activity of Structurally Related Flavonoids

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,5,7-Trihydroxy-6-methoxyflavone | A-549 (Lung) | 18.5 | [3] |

| 3,5,7-Trihydroxy-6-methoxyflavone | PC-3 (Prostate) | 26.3 | [3] |

| 3,5,7-Trihydroxy-6-methoxyflavone | MCF-7 (Breast) | 33.1 | [3] |

| 3,5,7-Trihydroxy-6-methoxyflavone | HT-29 (Colon) | 49.2 | [3] |

| 3,5,7-Trihydroxy-6-methoxyflavone | HeLa (Cervix) | 59.5 | [3] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | 3.71 | [4] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast) | 21.27 | [4] |

| 5,4'-dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | Aspc-1 (Pancreatic) | >10 | [5] |

| 5-hydroxy-6,7,3',4'-tetramethoxyflavone (5-demethylsinensetin) | Aspc-1 (Pancreatic) | >10 | [5] |

Antioxidant Activity

The antioxidant capacity of flavonoids is well-established and is largely attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups are critical for this activity. The presence of an ortho-catechol group (3',4'-OH) in the B-ring is a significant contributor to high antioxidant capacity.[6] While methoxy groups can sometimes diminish antioxidant activity compared to hydroxyl groups, the overall substitution pattern is crucial.[7]

Table 2: Antioxidant Activity of a Structurally Related Flavonoid

| Compound | Assay | IC50 (µM) | Reference |

| Baicalein (5,6,7-trihydroxyflavone) | DPPH radical scavenging | 5.2 ± 0.2 | [8] |

| Baicalein (5,6,7-trihydroxyflavone) | ABTS radical scavenging | 6.3 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, based on standard practices for related compounds.

Antiproliferative Activity - MTT Assay

The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549, PC-3, HT-29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Antioxidant Activity - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A solution of DPPH in the same solvent (e.g., 0.1 mM) is prepared.

-

Incubation: The test compound dilutions are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is typically used as a positive control.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological screening of flavonoids.

Caption: Hypothetical Antioxidant Mechanism of a Flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the in vitro antioxidant properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its close structural analogs. Due to a scarcity of direct research on the specified compound, this paper leverages comprehensive data from studies on scutellarin (B1681692) (scutellarein-7-O-glucuronide), a structurally similar flavonoid glucuronide, to infer and understand its potential antioxidant mechanisms and efficacy. This guide summarizes quantitative data from key antioxidant assays, details the experimental protocols for these evaluations, and presents visual diagrams of experimental workflows and potential mechanistic pathways.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties, including significant antioxidant effects. The compound 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide belongs to this family. Its structure suggests a potential for radical scavenging and metal chelation due to the presence of multiple hydroxyl groups. Glucuronidation, a common metabolic modification, significantly impacts the bioavailability and bioactivity of flavonoids.[1] This document explores the in vitro antioxidant capacity of this flavonoid glucuronide, drawing parallels from the well-studied analog, scutellarin.

Quantitative Antioxidant Activity Data

The antioxidant activity of flavonoids can be assessed through various assays that measure different aspects of their radical scavenging and reducing capabilities. The following table summarizes the quantitative data for scutellarin (scutellarein-7-O-glucuronide) in comparison to its aglycone, scutellarein (B1681691), providing insight into the effects of 7-O-glucuronidation.[2]

| Antioxidant Assay | Compound | IC50 (µM) | Relative Activity |

| DPPH• Scavenging | Scutellarein | 8.5 | Higher |

| Scutellarin | 15.6 | Lower | |

| ABTS+• Scavenging | Scutellarein | 4.3 | Higher |

| Scutellarin | 9.1 | Lower | |

| PTIO• Scavenging | Scutellarein | 11.2 | Higher |

| Scutellarin | 26.5 | Lower | |

| Cupric Ion Reducing (CUPRAC) | Scutellarein | 5.3 | Higher |

| Scutellarin | 11.5 | Lower | |

| Superoxide (B77818) Anion (•O2−) Scavenging | Scutellarein | 38.4 | Lower |

| Scutellarin | 12.5 | Higher |

Data sourced from a comparative study on scutellarein and scutellarin.[2]

Interpretation of Data: The data indicates that for assays based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, such as DPPH, ABTS, PTIO, and CUPRAC, the aglycone (scutellarein) exhibits stronger antioxidant activity (lower IC50 values) than its 7-O-glucuronide form (scutellarin).[2] This suggests that the glucuronidation of the hydroxyl group at the 7-position diminishes its ability to donate a hydrogen atom or an electron.[2] Conversely, in the superoxide anion scavenging assay, scutellarin is significantly more potent than its aglycone.[2] This highlights the dual effect of glucuronidation, which can either decrease or enhance specific antioxidant activities.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key in vitro antioxidant assays mentioned above.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[3]

-

Reagents and Equipment:

-

Test compound (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide or analog) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

-

Positive control (e.g., Ascorbic acid or Trolox)[3]

-

96-well microplate reader or UV-Vis spectrophotometer[3]

-

Methanol[3]

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.[3]

-

Add 20 µL of each dilution to the wells of a 96-well plate.[4]

-

Add 180 µL of the 0.1 mM DPPH solution to each well.[4]

-

For the blank, use 20 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at 37°C for 30 minutes.[4]

-

Measure the absorbance at 515 nm.[4]

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[3]

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

-

Reagents and Equipment:

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

Test compound and positive control

-

Microplate reader or UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of the test compound and positive control.

-

Add a small volume of each dilution to the diluted ABTS radical solution.

-

Incubate for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay is based on the reduction of Cu(II) to Cu(I) by antioxidants.[2]

-

Reagents and Equipment:

-

Copper(II) chloride solution

-

Neocuproine (B1678164) solution

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)

-

Test compound and positive control

-

Microplate reader or UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer to each well.

-

Add the test compound dilutions to the respective wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 450 nm.

-

Higher absorbance indicates greater reducing power.

-

Calculate the antioxidant capacity relative to a standard antioxidant like Trolox.

-

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for evaluating the in vitro antioxidant activity of a test compound.

Caption: General workflow for in vitro antioxidant capacity assessment.

Antioxidant Mechanism of Action

Flavonoids exert their antioxidant effects primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The presence of a glucuronide moiety can influence these pathways.

Caption: Key mechanisms of flavonoid antioxidant action.

Discussion and Conclusion

The available evidence from the structurally similar flavonoid, scutellarin, strongly suggests that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide possesses significant in vitro antioxidant activity. The glucuronidation at the 7-position likely modulates its efficacy, potentially reducing its activity in assays dependent on direct hydrogen or electron donation from that site, while possibly enhancing its effectiveness against specific radicals like superoxide anions.

The pyrogallol-type arrangement of hydroxyl groups on the A-ring is a key structural feature for antioxidant potential.[2] However, the addition of a bulky glucuronide group can introduce steric hindrance and alter the electronic properties of the molecule, leading to the observed differences in activity compared to the aglycone.[2]

For drug development professionals, these findings imply that while the flavonoid glucuronide may exhibit antioxidant properties, its specific profile of activity is nuanced. It is crucial to evaluate its effects in a range of assays to fully characterize its potential. Further research is warranted to isolate or synthesize 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and directly assess its antioxidant profile to confirm the inferences drawn from its analogs. Understanding the structure-activity relationship, particularly the impact of glucuronidation, is essential for the rational design and development of flavonoid-based therapeutic agents.

References

- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between Scutellarein and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the potential therapeutic targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural flavonoid glycoside isolated from Scutellaria baicalensis. Pharmacokinetic studies indicate that this glucuronide is a major metabolite and likely acts as a prodrug, being converted to its aglycone, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), in the intestine and liver. Consequently, this document focuses on the well-documented therapeutic targets and mechanisms of action of wogonin as the primary bioactive compound. Wogonin has demonstrated significant anti-cancer, neuroprotective, and anti-inflammatory properties through the modulation of a multitude of signaling pathways and molecular targets. This guide provides a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further research and drug development efforts.

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid found in the roots of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. While direct studies on the biological activity of the glucuronide are limited, extensive research has been conducted on its aglycone, wogonin. Evidence suggests that following oral administration, the glucuronide is hydrolyzed to wogonin, which then exerts a range of pharmacological effects. This guide will, therefore, focus on the established therapeutic targets of wogonin, presenting it as the active metabolite of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Therapeutic Potential and Key Areas of Research

Wogonin has shown therapeutic potential in three primary areas:

-

Oncology: Inhibition of proliferation, induction of apoptosis, and suppression of metastasis in various cancer types.

-

Neuroprotection: Attenuation of neuronal damage and inflammation in models of neurodegenerative diseases and brain injury.

-

Anti-inflammation: Reduction of pro-inflammatory mediators in various inflammatory conditions.

Identified Therapeutic Targets and Signaling Pathways

The multifaceted therapeutic effects of wogonin are attributed to its ability to modulate a wide array of signaling pathways and molecular targets. These are summarized below and detailed in the subsequent sections.

Anti-Cancer Effects

Wogonin's anti-cancer activity is mediated through the regulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

-

PI3K/Akt Pathway: Wogonin inhibits the phosphorylation of PI3K and Akt, leading to the suppression of downstream pro-survival signals and induction of apoptosis.[1][2][3][4]

-

MAPK Pathway: Wogonin has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and survival.[5]

-

NF-κB Pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), wogonin downregulates the expression of inflammatory and anti-apoptotic genes.[5][6]

-

CDK9 Inhibition: Wogonin directly inhibits Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to cell cycle arrest and apoptosis.[7][8][9][10]

-

p53 Stabilization: Wogonin can induce the stabilization and activation of the p53 tumor suppressor protein, promoting apoptosis in cancer cells.[11]

Neuroprotective Effects

Wogonin exhibits neuroprotective properties by mitigating oxidative stress, inflammation, and apoptosis in the central nervous system.

-

Inhibition of Microglial Activation: Wogonin suppresses the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the brain.[12]

-

PI3K/Nrf2/HO-1 Pathway: Wogonin activates the PI3K/Akt pathway, which in turn upregulates the Nrf2/HO-1 signaling cascade, a key pathway in cellular defense against oxidative stress.[13][14]

Anti-inflammatory Effects

Wogonin's anti-inflammatory effects are primarily mediated by the inhibition of pro-inflammatory signaling pathways and the synthesis of inflammatory mediators.

-

Inhibition of NF-κB Signaling: As in cancer, wogonin's inhibition of NF-κB is a central mechanism for its anti-inflammatory effects, reducing the expression of numerous pro-inflammatory genes.[5][6]

-

Downregulation of COX-2 and iNOS: Wogonin suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[15]

Quantitative Data

The following tables summarize the quantitative data for the bioactivity of wogonin from various in vitro studies.

Table 1: In Vitro Anti-Cancer Activity of Wogonin

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| GH3 | Prolactinoma | CCK-8 | IC50 (72h) | 61.99 µM | [1][16] |

| MMQ | Prolactinoma | CCK-8 | IC50 (72h) | 107 µM | [1][16] |

| A549 | Lung Cancer | MTT | Viability | 31% at 50 µM | [17] |

| A427 | Lung Cancer | MTT | Viability | 34% at 50 µM | [17] |

| SKOV3 | Ovarian Cancer | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |

| SKOV3/DDP | Ovarian Cancer (Cisplatin-resistant) | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |

| OV2008 | Ovarian Cancer | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |

| C13* | Ovarian Cancer (Cisplatin-resistant) | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |

| MV4-11 | Acute Myeloid Leukemia | Proliferation | IC50 | 20 nM | [10] |

Table 2: In Vitro Kinase Inhibitory Activity of Wogonin

| Target Kinase | Assay Type | Endpoint | Value | Reference |

| CDK9 | Cell-free kinase assay | IC50 | ~200 nM | [8] |

| CDK9 | In vitro kinase inhibition | IC50 | 19.9 nM | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

-

CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay that uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Western Blotting for Signaling Pathway Analysis

-

Protocol:

-

Cells are treated with wogonin for a specified time.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Neuroprotection Studies

-

Animal Models: Rat or mouse models of traumatic brain injury (TBI) or cerebral ischemia are commonly used.[13][14][19][20]

-

Drug Administration: Wogonin is typically dissolved in a vehicle like DMSO and administered intraperitoneally at doses ranging from 20-50 mg/kg.[9][19]

-

Assessments:

-

Neurological Severity Scores: Behavioral tests to assess motor and sensory function.[13][14][20]

-

Histological Analysis: Brain tissue is examined for neuronal damage, infarct volume, and brain edema.[13][14][19]

-

Biochemical Assays: Measurement of oxidative stress markers and inflammatory cytokines in brain tissue.

-

Conclusion and Future Directions

The available evidence strongly suggests that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide functions as a prodrug, with its therapeutic effects being mediated by its aglycone, wogonin. Wogonin has emerged as a promising multi-target agent with significant potential in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and CDK9 underscores its pleiotropic pharmacological profile.

Future research should focus on several key areas:

-

Direct Biological Activity of the Glucuronide: Investigating whether 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide possesses any intrinsic biological activity independent of its conversion to wogonin.

-

Comparative Studies: Conducting head-to-head studies comparing the efficacy and pharmacokinetics of the glucuronide and its aglycone.

-

Clinical Translation: Given the extensive preclinical data on wogonin, well-designed clinical trials are warranted to evaluate its safety and efficacy in human subjects.

-

Formulation Development: Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of wogonin and its glucuronide.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its active metabolite, wogonin.

References

- 1. Frontiers | Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wogonin increases gemcitabine sensitivity in pancreatic cancer by inhibiting Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Wogonin protects against bleomycin-induced mouse pulmonary fibrosis via the inhibition of CDK9/p53-mediated cell senescence [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective anti-tumor activity of wogonin targeting the Warburg effect through stablizing p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Protective role of wogonin following traumatic brain injury by reducing oxidative stress and apoptosis via the PI3K/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of wogonin, a plant flavone from Scutellaria radix, on skin inflammation: in vivo regulation of inflammation-associated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. balkanmedicaljournal.org [balkanmedicaljournal.org]

- 18. researchgate.net [researchgate.net]

- 19. Wogonin Improves Histological and Functional Outcomes, and Reduces Activation of TLR4/NF-κB Signaling after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Wogonin improves functional neuroprotection for acute cerebral ischemia in rats by promoting angiogenesis via TGF-β1 - Kong - Annals of Translational Medicine [atm.amegroups.org]

In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide (CAS Number: 164022-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide (CAS No. 164022-76-8) is a flavonoid glycoside naturally occurring in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine. As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic properties, which are believed to include anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the available scientific literature on its properties, biological activities, and relevant experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 164022-76-8 | |

| Molecular Formula | C₂₂H₂₀O₁₂ | |

| Molecular Weight | 476.39 g/mol | |

| Appearance | Not explicitly reported, likely a solid | |

| Solubility | Not explicitly reported, likely soluble in polar organic solvents | |

| SMILES | COC1=C(C2=C(C(=O)C=C(O2)C3=CC=CC=C3)C(=C1O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O | |

| InChI | InChI=1S/C22H20O12/c1-30-17-14(25)12-13(24)10(20(28)33-21(12)15(17)26)9-5-3-2-4-6-9/h2-8,19,21,23-27H,1H3,(H,28,29)(H,31,32)/t19-,21+,23+,24-,25+,26?/m1/s1 |

Biological Activity and Mechanism of Action

While direct experimental studies on 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide are limited, the broader family of flavonoids from Scutellaria baicalensis has been extensively studied. This provides a strong basis for inferring its likely biological activities and mechanisms of action.

Anti-Inflammatory Activity

Flavonoids isolated from Scutellaria baicalensis have demonstrated significant anti-inflammatory effects.[1] These effects are primarily attributed to the downregulation of pro-inflammatory mediators. The molecular mechanisms often involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

-

NF-κB Pathway Inhibition: Extracts from Scutellaria baicalensis have been shown to suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3][4] Inhibition of NF-κB activation by flavonoids can occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5]

-

MAPK Pathway Modulation: Flavonoids from Scutellaria baicalensis can also modulate the MAPK signaling pathways, including ERK, JNK, and p38.[1][2] These pathways are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory cytokines. By inhibiting the phosphorylation of these kinases, flavonoids can effectively reduce the inflammatory response.

dot

Figure 1: Proposed anti-inflammatory mechanism of action.

Antioxidant Activity

Flavonoids from Scutellaria baicalensis, particularly those with multiple hydroxyl groups, are known for their potent antioxidant properties.[6][7][8] They can act as free radical scavengers and may also inhibit enzymes involved in the production of reactive oxygen species (ROS).[9] The antioxidant capacity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

The antioxidant activity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation.[6][7]

dot

References

- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Dual Effects of a Combination of Scutellaria baicalensis and Nelumbo nuciferaon Inflammation and Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiradical and antioxidant activity of flavones from Scutellariae baicalensis radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant potential of four flavonoids from Scutellaria baicalensis: a computational investigation on radical scavenging activity and enzyme inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Structural Analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities. The aglycone of this compound, 5,7,8,4'-tetrahydroxy-6-methoxyflavone, commonly known as scutellarein (B1681691), is a flavone (B191248) found in medicinal plants such as Scutellaria baicalensis. Scutellarein and its glycosides have demonstrated a wide array of biological effects, including potent anti-inflammatory, antioxidant, and neuroprotective properties. In vivo, flavonoids are often metabolized into glucuronidated and sulfated forms, which are the primary circulating metabolites. Understanding the structure-activity relationships of these glucuronidated flavonoids and their structural analogs is crucial for the development of novel therapeutic agents.

This technical guide provides an in-depth overview of the structural analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this promising area of drug discovery.

Structural Analogs and Their Biological Activities

The biological activity of flavonoids is intricately linked to their substitution patterns. Variations in the number and position of hydroxyl, methoxy, and glycosidic groups can significantly influence their therapeutic potential. This section explores several structural analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and their reported biological effects.

Core Structures of Interest

The core structure of the target compound is based on the flavone backbone. Key analogs include the aglycone, scutellarein, its isomeric glucuronides, and synthetic derivatives with altered substitution patterns.

-

Scutellarein (Aglycone): The foundational structure, lacking the glucuronide moiety, it is often more biologically active in in vitro assays.

-

Scutellarin (B1681692) (Scutellarein-7-O-glucuronide): A major active component of Erigeron breviscapus, it is a close structural analog and one of the most studied glycosides of scutellarein.

-

Methylated Analogs: Methylation of the hydroxyl groups can alter the lipophilicity and metabolic stability of the flavonoid, potentially enhancing its bioavailability and efficacy.

-

Phosphorylated and Sulfonated Derivatives: The introduction of phosphate (B84403) or sulfonate groups can improve water solubility and modulate biological activity.

-

Glycoside Variations: Altering the sugar moiety or the position of glycosylation can impact the pharmacokinetic and pharmacodynamic properties of the flavonoid.

Quantitative Biological Data

The following tables summarize the quantitative biological data for scutellarein and its key analogs. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Antioxidant Activity of Scutellarein and its Analogs

| Compound | Assay | IC50 (µM) | Reference |

| Scutellarein | DPPH radical scavenging | 16.05 | [1] |

| Scutellarin | DPPH radical scavenging | 17.88 | [1] |

| 8-Sulfonated Scutellarein | DPPH radical scavenging | 16.78 | [1] |

Table 2: Anti-inflammatory and Antiproliferative Activities of Scutellarein and its Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Scutellarein | Nitric Oxide Production Inhibition (LPS-stimulated) | RAW 264.7 | ~50 (significant inhibition) | [2] |

| NO-donating scutellarin derivative (14b) | Antiproliferative | PC-3 (Prostate Cancer) | 0.09 | [3] |

| NO-donating scutellarin derivative (14b) | Antiproliferative | HepG2 (Liver Cancer) | 0.50 | [3] |

| NO-donating scutellarin derivative (14b) | Antiproliferative | MCF-7 (Breast Cancer) | 2.96 | [3] |

| NO-donating scutellarin derivative (14b) | Antiproliferative | HCT-116 (Colon Cancer) | 7.25 | [3] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antioxidant effects of scutellarein and its analogs are mediated through the modulation of several key signaling pathways.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of action is the suppression of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: Scutellarin and its aglycone, scutellarein, have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][4]

-

MAPK Pathway: These flavonoids can also modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK.[4] The MAPK pathway is crucial for the production of various inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK signaling by scutellarein analogs.

Activation of Antioxidant Pathways

In addition to suppressing pro-inflammatory signals, these flavonoids can also activate endogenous antioxidant defense mechanisms.

-

Nrf2/HO-1 Pathway: Scutellarein derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme oxygenase-1 (HO-1), which play a critical role in cellular protection against oxidative stress.

Caption: Activation of the Nrf2 antioxidant pathway by scutellarein analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative structural analog and for key in vitro biological assays.

Synthesis of 6-O-methylscutellarein

This protocol describes a semi-synthetic method for the preparation of a methylated analog of scutellarein.[2]

-

Starting Material: Scutellarein.

-

Reagents: Dimethyl sulfate (B86663) (DMS), potassium carbonate (K2CO3), anhydrous acetone.

-

Procedure: a. Dissolve scutellarein in anhydrous acetone. b. Add K2CO3 to the solution and stir at room temperature. c. Add DMS dropwise to the reaction mixture. d. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, filter the reaction mixture to remove K2CO3. f. Evaporate the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain 6-O-methylscutellarein. h. Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Caption: General workflow for the synthesis of 6-O-methylscutellarein.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in a macrophage cell line.[6][7]

-

Cell Culture: a. Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of the test compounds (structural analogs) for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Nitrite (B80452) Measurement (Griess Assay): a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample. c. Incubate the mixture at room temperature for 10 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: a. Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. b. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol describes a common method for evaluating the free radical scavenging capacity of the compounds.

-

Reagents: a. 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727). b. Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO). c. Positive control (e.g., ascorbic acid or Trolox).

-

Procedure: a. Prepare a series of dilutions of the test compounds and the positive control. b. In a 96-well plate, add a specific volume of each dilution to the wells. c. Add the DPPH solution to each well to initiate the reaction. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: a. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. b. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its structural analogs represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory and oxidative stress-related diseases. The biological activity of these flavonoids is highly dependent on their chemical structure, and further exploration of their structure-activity relationships is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the understanding and application of these natural products in drug discovery and development. Future studies should focus on the synthesis of a broader range of analogs and their comprehensive evaluation in various biological systems to fully elucidate their therapeutic utility.

References

- 1. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scutellarin derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of scutellarein derivatives as neuroprotective agents via activating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

HPLC-DAD method for quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

An HPLC-DAD Method for the Quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Botanical Extracts

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside that can be isolated from Scutellaria baicalensis[1][2]. Flavonoids and their glycosides are of significant interest in pharmaceutical research due to their wide range of biological activities. Accurate and precise quantification of these compounds in botanical extracts and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The method is based on established principles for the analysis of flavonoid glucuronides[3][4][5].

Principle

This method utilizes reversed-phase HPLC to separate 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. The Diode-Array Detector (DAD) enables quantification at the wavelength of maximum absorbance of the analyte and provides spectral data to confirm peak purity and identity.

Experimental Protocol

1. Materials and Reagents

-

Reference Standard: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (purity ≥98%)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

-

Plant Material: Dried and powdered plant material (e.g., Scutellaria baicalensis)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min, 10-25% B5-20 min, 25-50% B20-25 min, 50-80% B25-30 min, 80-10% B (return to initial)30-35 min, 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm and 335 nm (or wavelength of maximum absorbance determined from UV scan) |

| DAD Spectrum | 200-400 nm for peak purity and identification |

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation (Botanical Extract)

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 70% methanol.

-

Vortex the mixture for 1 minute.

-

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the plant residue two more times.

-

Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Accuracy should be assessed through recovery studies by spiking a blank matrix with known concentrations of the standard. Recoveries are expected to be within 95-105%.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample should be demonstrated. Peak purity can be assessed using the DAD.

Data Presentation

Table 1: Quantitative Data Summary for Method Validation

The following table summarizes the expected validation parameters for the HPLC-DAD method for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide quantification. These values should be experimentally determined.

| Validation Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 200 µg/mL |

| LOD | 0.02 µg/mL |

| LOQ | 0.06 µg/mL |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 2% |

| Accuracy (Recovery) | 97.3% - 104.5% |

| Retention Time | Approximately 15-20 min (to be determined) |

Visualizations

Caption: Experimental workflow for HPLC-DAD quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Plant Extracts using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for the analysis of extracts from Scutellaria species, particularly Scutellaria baicalensis, a known source of this flavone (B191248) glucuronide.[1] The method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the accurate quantification of the target analyte in complex plant matrices.

Introduction